methanol;N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

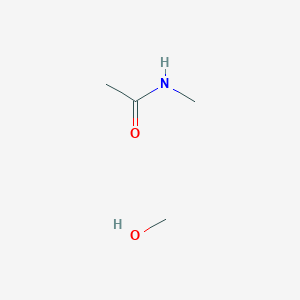

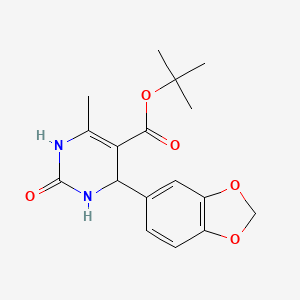

Methanol: and N-methylacetamide are two distinct chemical compounds with unique properties and applicationsIt is a colorless, volatile liquid with a faintly sweet odor and is used extensively as a solvent, antifreeze, fuel, and feedstock for chemical synthesis . N-methylacetamide , on the other hand, is an organic compound with the formula CH₃CONHCH₃. It is a colorless liquid used primarily as a solvent and an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Combination of Carbon Monoxide and Hydrogen: The modern method of preparing methanol involves the direct combination of carbon monoxide (CO) and hydrogen (H₂) in the presence of a catalyst, typically a mixture of copper, zinc oxide, and alumina.

Biomass-Derived Syngas: Increasingly, syngas (a mixture of hydrogen and carbon monoxide derived from biomass) is used for methanol production.

Industrial Production Methods:

Steam Reforming of Natural Gas: This process involves the steam reforming of natural gas to produce syngas, which is then catalytically converted into methanol.

Hydrogenation of Carbon Dioxide: Another method involves the hydrogenation of carbon dioxide (CO₂) to produce methanol.

Synthetic Routes and Reaction Conditions:

Reaction of Acetic Acid and Methylamine: N-methylacetamide can be synthesized by reacting acetic acid with methylamine.

Dehydration of Acetic Acid and Methylamine: Another method involves the dehydration of acetic acid and methylamine to produce N-methylacetamide.

Industrial Production Methods:

Fractional Distillation: The product can be purified by fractional distillation to achieve the desired purity.

Vacuum Distillation: Vacuum distillation under reduced pressure is also used to purify N-methylacetamide.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methanol can be oxidized to formaldehyde and further to formic acid.

Esterification: Methanol reacts with organic or inorganic acids to form esters.

Etherification: Methanol can undergo etherification to form ethers.

Common Reagents and Conditions:

Oxidation: Catalysts such as copper or silver are used for the oxidation of methanol.

Esterification: Sulfuric acid is commonly used as a catalyst for esterification reactions involving methanol.

Major Products:

Formaldehyde: Produced by the oxidation of methanol.

Methyl Esters: Formed by the esterification of methanol with acids.

Types of Reactions:

Hydrogen Bond Formation: N-methylacetamide forms hydrogen bonds with other compounds, influencing reaction kinetics and thermodynamics.

Reaction with Acetyl Chloride: N-methylacetamide reacts with acetyl chloride to form N-methyl-N-acetylacetamide.

Common Reagents and Conditions:

Hydrogen Bond Formation: Hydrogen bonds are formed under standard conditions without the need for additional reagents.

Reaction with Acetyl Chloride: Sodium hydroxide is used as a catalyst in the reaction with acetyl chloride.

Major Products:

N-methyl-N-acetylacetamide: Formed by the reaction of N-methylacetamide with acetyl chloride.

Scientific Research Applications

Methanol

Chemical Synthesis: Methanol is a key feedstock in the production of formaldehyde, acetic acid, and methyl methacrylate.

Fuel: Methanol is used as a clean-burning fuel and as a fuel additive to reduce emissions.

Solvent: Methanol is widely used as a solvent in laboratories and industrial processes.

N-methylacetamide

Protein Structure Studies: N-methylacetamide is used as a model compound for studying the UV absorption spectra of peptide bonds in proteins.

Solvent: It is used as a solvent in organic synthesis and pharmaceutical applications.

Intermediate in Organic Synthesis: N-methylacetamide is used as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

Methanol

Methanol is metabolized in the liver by alcohol dehydrogenase to formaldehyde, which is further oxidized to formic acid. Both formaldehyde and formic acid are toxic and can cause metabolic acidosis, visual disturbances, and central nervous system depression .

N-methylacetamide

N-methylacetamide interacts with other compounds by forming hydrogen bonds, which stabilize reaction intermediates and transition states, promoting the progression of chemical reactions .

Comparison with Similar Compounds

Acetamide: Similar structure but lacks the methyl group attached to the nitrogen.

Dimethylacetamide: Contains two methyl groups attached to the nitrogen, making it more hydrophobic.

Uniqueness: N-methylacetamide is unique due to its ability to form hydrogen bonds and its use as a model compound for studying peptide bonds .

Properties

CAS No. |

586998-57-4 |

|---|---|

Molecular Formula |

C4H11NO2 |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

methanol;N-methylacetamide |

InChI |

InChI=1S/C3H7NO.CH4O/c1-3(5)4-2;1-2/h1-2H3,(H,4,5);2H,1H3 |

InChI Key |

LAHVUCXSIXNWNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC.CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B12583222.png)

![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)

![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)